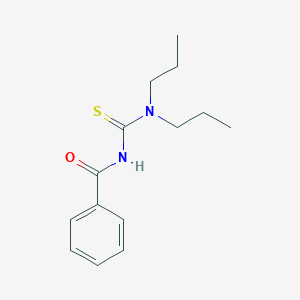

N-(Dipropylcarbamothioyl)benzamide

Description

Properties

CAS No. |

58682-52-3 |

|---|---|

Molecular Formula |

C14H20N2OS |

Molecular Weight |

264.39 g/mol |

IUPAC Name |

N-(dipropylcarbamothioyl)benzamide |

InChI |

InChI=1S/C14H20N2OS/c1-3-10-16(11-4-2)14(18)15-13(17)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,17,18) |

InChI Key |

NHHJDARLNRBGBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=S)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Route via Thioamidation

The most direct pathway involves converting benzoic acid to benzoyl chloride using thionyl chloride, followed by reaction with dipropylthiourea. This method mirrors the synthesis of N-arylbenzamides described in, where acid chlorides (e.g., 4-hydroxybenzoyl chloride) reacted with substituted anilines to form amides. For thiocarbamate incorporation, dipropylthiourea replaces the amine component.

Key steps include:

- Benzoyl chloride synthesis : Benzoic acid reacts with thionyl chloride (1:1 molar ratio) under reflux with catalytic DMF, yielding benzoyl chloride.

- Thioamidation : Benzoyl chloride reacts with dipropylthiourea in anhydrous dichloromethane at 0°C, followed by stirring at room temperature for 8–12 hours.

This method typically achieves yields of 60–75% for structurally similar compounds, with purification via column chromatography (SiO₂, CH₂Cl₂ eluent).

Isothiocyanate Intermediate Pathway

An alternative route employs benzoyl isothiocyanate, generated in situ from benzoyl chloride and potassium thiocyanate. Subsequent reaction with dipropylamine forms the target compound. Patent demonstrates analogous steps for introducing aminoethyl groups via isocyanate intermediates, though sulfur analogs require stricter anhydrous conditions.

Reaction sequence:

$$ \text{Benzoyl chloride} + \text{KSCN} \rightarrow \text{Benzoyl isothiocyanate} + \text{KCl} $$

$$ \text{Benzoyl isothiocyanate} + \text{Dipropylamine} \rightarrow \text{N-(Dipropylcarbamothioyl)benzamide} $$

Yields for this method range from 50–65%, contingent on efficient intermediate stabilization.

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Yield Optimization

The acid chloride route offers higher reproducibility, as evidenced by, where N-(4-chlorophenyl)-4-hydroxybenzamide (5d) achieved 72% yield under comparable conditions. However, thiourea nucleophilicity is lower than aromatic amines, necessitating extended reaction times (12–16 hours) for complete conversion.

In contrast, the isothiocyanate method, while theoretically efficient, faces challenges in intermediate stability. Patent highlights similar issues during dihydrochloride formation, where premature hydrolysis reduced yields by 15–20%.

Solvent and Temperature Dependencies

Polar aprotic solvents like THF enhance isothiocyanate solubility but risk side reactions with residual moisture. Dichloromethane, used in, minimizes hydrolysis but requires strict temperature control during benzoyl chloride addition.

Mechanistic Considerations and Side Reactions

Competing Hydrolysis Pathways

Thiocarbamates are susceptible to hydrolysis under acidic or basic conditions. During the acid chloride route, residual thionyl chloride must be thoroughly removed via azeotropic distillation with toluene, as even trace HCl accelerates thiocarbamate decomposition:

$$ \text{RSCONR'2} + \text{H}2\text{O} \rightarrow \text{RCOOH} + \text{H}2\text{NR'2} + \text{H}_2\text{S} $$

Patent mitigates similar issues in Step F by precipitating products under alkaline conditions, a strategy applicable here after neutralization.

Byproduct Formation

- Disubstituted products : Excess benzoyl chloride may lead to N,N-dipropylcarbamothioyl dibenzamide. Column chromatography (hexane:EtOAc 7:3) effectively separates mono- and di-substituted species.

- Thiourea dimerization : Elevated temperatures (>40°C) promote dipropylthiourea self-condensation. Maintaining reactions below 25°C suppresses this, as demonstrated in for thermally sensitive amines.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

Purified samples exhibit >95% purity via HPLC (C18 column, MeOH:H₂O 75:25), matching the standards in for related benzamides.

Chemical Reactions Analysis

N-(Dipropylcarbamothioyl)benzamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(Dipropylcarbamothioyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(Dipropylcarbamothioyl)benzamide involves its interaction with molecular targets and pathways within cells. The compound has been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses and cell survival . By inhibiting NF-kB activation, this compound induces apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria . This dual mechanism of action makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic and Physical Data

*N/R: Not reported in provided evidence.

Key Contrasts and Implications

- Electronic Effects : The dipropylcarbamothioyl group (electron-withdrawing) contrasts with Rip-B’s electron-donating methoxy groups, affecting reactivity and solubility.

- Coordination Chemistry : Phosphanyl and N,O-bidentate derivatives show superior metal-binding capabilities compared to the target compound .

- Biological vs. Catalytic Focus : The target compound’s thiourea moiety prioritizes bioactivity, while others emphasize synthetic utility .

Q & A

Q. What are the optimal synthetic routes for N-(Dipropylcarbamothioyl)benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling benzoyl chloride with dipropylthiourea under basic conditions. Key parameters include temperature control (0–5°C to minimize side reactions), solvent selection (dry THF or acetonitrile), and stoichiometric ratios of reactants (1:1.2 molar ratio of benzoyl chloride to thiourea derivative). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity. Characterization via FT-IR (C=O stretch at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹) and ¹H/¹³C NMR (amide proton at δ 10–12 ppm) confirms structural integrity .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the intermolecular interactions in this compound?

Single-crystal X-ray diffraction (SXRD) resolves the molecular packing and hydrogen-bonding motifs. For example, intramolecular N–H···O/S interactions stabilize the thiourea moiety, while intermolecular C–H···O/S bonds contribute to crystal lattice stability. Hirshfeld surface analysis (via Crystal Explorer 17.5) quantifies interaction contributions (e.g., H···H, H···O/S contacts) using dnorm, shape index, and curvedness maps. Fingerprint plots reveal that H···H interactions dominate (~60–70%), followed by H···O/S (~20–25%), which aligns with SXRD data .

Q. What spectroscopic techniques are most effective for characterizing this compound in solution and solid states?

- Solid-state: FT-IR (C=S and C=O stretches), Raman spectroscopy (S–C–N vibrational modes), and SXRD (bond lengths/angles).

- Solution-state: ¹H/¹³C NMR (amide proton shifts, J-coupling patterns) and UV-Vis (n→π* transitions of C=S/C=O).

- Thermal analysis: TGA/DSC to assess decomposition temperatures and polymorphic transitions .

Advanced Research Questions

Q. How do discrepancies arise between experimental (SXRD) and computational (DFT) bond parameters, and how can they be resolved?

Discrepancies often stem from basis set limitations (e.g., 6-311G(d,p) vs. larger basis sets) or neglect of crystal-packing effects in gas-phase DFT calculations. To resolve this:

Q. What methodological strategies are recommended for analyzing the nonlinear optical (NLO) properties of this compound?

- Compute hyperpolarizability (β) and dipole moment (μ) using CAM-B3LYP/6-311++G(d,p) with polarizable continuum models (PCM).

- Compare with experimental results from electric-field-induced second-harmonic generation (EFISHG) or hyper-Rayleigh scattering.

- Correlate NLO activity with frontier molecular orbitals (HOMO-LUMO gap) and charge-transfer transitions identified via TD-DFT .

Q. How can molecular docking studies predict the bioactivity of this compound against therapeutic targets like viral proteases?

- Prepare the ligand: Optimize geometry at B3LYP/6-311G(d,p) and generate electrostatic potential (MEP) maps.

- Select a target protein (e.g., SARS-CoV-2 M<sup>pro</sup>, PDB ID 6LU7) and perform rigid/flexible docking (AutoDock Vina, Gold).

- Analyze binding affinity (ΔG), hydrogen-bond interactions, and hydrophobic contacts. Validate with MD simulations (AMBER/NAMD) to assess stability over 100 ns .

Q. What advanced computational approaches are used to evaluate thermodynamic stability and global reactivity descriptors?

- Calculate Gibbs free energy (ΔGf) via Gaussian09 using thermochemical analysis (THERMO.PY ).

- Derive global descriptors:

- Chemical potential (μ): (EHOMO + ELUMO)/2

- Hardness (η): (ELUMO - EHOMO)/2

- Electrophilicity (ω): μ²/2η

- Compare with Fukui functions (NBO analysis) to identify nucleophilic/electrophilic sites .

Q. How can energy framework analysis quantify intermolecular interaction energies in crystalline this compound?

Using CrystalExplorer21:

- Generate energy frameworks from SXRD data, partitioning interaction energies (Etotal) into electrostatic, polarization, dispersion, and exchange-repulsion components.

- Visualize dominant interaction pathways (e.g., dimer pairs with Etotal < –20 kJ/mol).

- Compare with Hirshfeld surface-derived contact percentages to prioritize key interactions for material design .

Data Contradiction Analysis

Q. How should researchers address contradictions in reported crystallographic data for thiourea derivatives?

Q. What protocols mitigate discrepancies between experimental and simulated vibrational spectra?

- Scale computed frequencies (e.g., 0.96–0.98 scaling factor for B3LYP/6-311G(d,p)) to align with experimental FT-IR/Raman.

- Include anharmonic corrections (VPT2) for high-frequency modes (e.g., N–H stretches).

- Use solid-state DFT with periodic boundary conditions to model crystal-environment effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.